Pentadecanoic acid-d2 Pentadecanoic acid-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16646028
InChI: InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2
SMILES:
Molecular Formula: C15H30O2
Molecular Weight: 244.41 g/mol

Pentadecanoic acid-d2

CAS No.:

Cat. No.: VC16646028

Molecular Formula: C15H30O2

Molecular Weight: 244.41 g/mol

* For research use only. Not for human or veterinary use.

Pentadecanoic acid-d2 -

Specification

Molecular Formula C15H30O2
Molecular Weight 244.41 g/mol
IUPAC Name 2,2-dideuteriopentadecanoic acid
Standard InChI InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2
Standard InChI Key WQEPLUUGTLDZJY-FNHLFAINSA-N
Isomeric SMILES [2H]C([2H])(CCCCCCCCCCCCC)C(=O)O
Canonical SMILES CCCCCCCCCCCCCCC(=O)O

Introduction

Structural and Chemical Identification of Pentadecanoic Acid-d2

Molecular Architecture

Pentadecanoic acid-d2 is characterized by the substitution of two hydrogen atoms with deuterium at the second carbon position of the alkyl chain, yielding the systematic name 2,2-dideuteropentadecanoic acid . The presence of deuterium minimally alters the compound’s electronic and steric properties compared to its non-deuterated counterpart, making it ideal for isotopic labeling studies.

Table 1: Key Identifiers of Pentadecanoic Acid-d2

PropertyValue
CAS Number64118-45-2
Molecular FormulaC15H28D2O2\text{C}_{15}\text{H}_{28}\text{D}_{2}\text{O}_{2}
Molecular Weight244.41 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The structural integrity of pentadecanoic acid-d2 ensures compatibility with biological systems, allowing researchers to track its incorporation into lipids or metabolic intermediates without significantly perturbing native processes .

Synthesis and Isotopic Labeling Strategies

Mechanochemical Labeling Techniques

Recent advances in isotopic labeling, such as those developed for 17O^{17}\text{O}/18O^{18}\text{O}-fatty acids, provide a framework for adapting similar strategies to deuterium . Mechanochemical methods—utilizing ball milling or grinding—enable efficient labeling under mild conditions, minimizing thermal degradation. For pentadecanoic acid-d2, this could involve milling the compound with deuterated reagents to achieve high isotopic enrichment (>37%) within short reaction times .

Physicochemical Properties and Stability

Comparative Analysis with Non-Deuterated Form

  • Molecular Weight: The addition of deuterium increases the molecular weight by 2 atomic mass units.

  • Vibrational Spectroscopy: Deuterium alters infrared (IR) and Raman spectra, particularly in C-D stretching regions (~2100 cm1^{-1}) .

  • Chromatographic Behavior: Slight retention time shifts may occur in gas chromatography (GC) or liquid chromatography (LC) due to isotopic effects .

Table 2: Comparative Properties of Pentadecanoic Acid and Its Deuterated Form

PropertyPentadecanoic AcidPentadecanoic Acid-d2
Molecular FormulaC15H30O2\text{C}_{15}\text{H}_{30}\text{O}_{2}C15H28D2O2\text{C}_{15}\text{H}_{28}\text{D}_{2}\text{O}_{2}
Molecular Weight242.40 g/mol244.41 g/mol
Melting Point~52–54°CNot reported

Applications in Research and Industry

Metabolic Tracing and Stable Isotope Studies

Pentadecanoic acid-d2 is widely employed as an internal standard in mass spectrometry (MS) to quantify endogenous fatty acids in biological samples . Its deuterium label prevents interference with natural isotopes, enabling precise measurement of metabolic flux in lipidomics studies.

Pharmaceutical Research

In cancer therapeutics, pentadecanoic acid derivatives have shown promise in reversing tamoxifen resistance in estrogen receptor (ER)-negative breast cancer cells . While studies primarily focus on the non-deuterated form, pentadecanoic acid-d2 could enhance pharmacokinetic analyses by tracing drug metabolism and distribution in vivo .

Nutritional Science

As an essential fatty acid, pentadecanoic acid is linked to improved metabolic health . Deuterated analogs facilitate investigations into its absorption, distribution, and metabolism, providing insights into dietary impacts on chronic diseases.

Recent Research Advancements

Enhanced Drug Efficacy in Oncology

Combining pentadecanoic acid with tamoxifen synergistically induces apoptosis in ER-negative breast cancer cells by restoring ER-α expression and suppressing survival pathways (e.g., ERK1/2, mTOR) . Deuterated analogs could refine these studies by elucidating mechanistic details through isotopic tracing.

Mechanochemical Labeling Innovations

Adapting 17O^{17}\text{O}/18O^{18}\text{O}-labeling techniques to deuterium opens avenues for high-yield, eco-friendly synthesis of pentadecanoic acid-d2 . These methods reduce reliance on hazardous reagents and enable scalable production for industrial applications.

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